2-Ethylnicotinic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Ethylnicotinic acid involves the use of n-butyllithium and diisopropylamine in tetrahydrofuran . The reaction is stirred at -78 C for 30 minutes, then warmed to 0 C for 30 minutes, and then cooled to -78 C. Methyl iodide is added and the reaction stirred for 30 minutes, then allowed to warm to ambient temperature and stirred for 3 hours .Molecular Structure Analysis

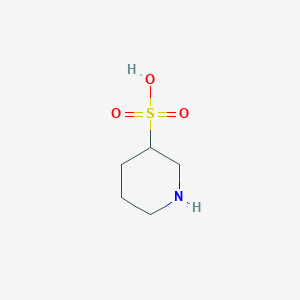

The molecular formula of 2-Ethylnicotinic acid is C8H9NO2 . The InChI key is RESGCFMULOVHHB-UHFFFAOYSA-N .Chemical Reactions Analysis

The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods . Titrations involve measuring the volume of a titrant solution required to completely react with a sample solution .Physical And Chemical Properties Analysis

2-Ethylnicotinic acid is a solid at room temperature . It has a molecular weight of 151.16 . The compound is very soluble, with a solubility of 2.34 mg/ml or 0.0154 mol/l .Wissenschaftliche Forschungsanwendungen

Adsorptive Separation in Chemistry

- 2-Ethylnicotinic acid (2-ENA) derivatives, like isonicotinic acid, have been identified as potential adsorbents in the chemical industry. For example, Ni(IN)2 (where HIN = isonicotinic acid) was discovered as a promising adsorbent for the separation of ethane and ethylene, a crucial process in plastic chemistry. It demonstrates high selectivity and excellent recyclability, suggesting its significance in the field of adsorptive separation (Kang et al., 2021).

Coordination Chemistry and Material Science

- 2-ENA and its related compounds play a significant role in coordination chemistry. Complex compounds involving isonicotinic acid and ethyl isonicotinate have been studied for their potential in various material science applications. These compounds exhibit interesting properties like strong luminescence and electrical conductivity, which are essential for the development of new materials (Goher & Drátovský, 1976).

Synthetic Chemistry and Pharmaceutical Applications

- In synthetic chemistry, derivatives of 2-ENA are used as intermediates in the production of various pharmaceuticals. For instance, the synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines under specific conditions is an important process in the pharmaceutical industry (Quevedo, Bavetsias, & McDonald, 2009).

Environmental Applications

- 2-ENA related compounds are also significant in environmental science. For example, ethylenediaminetetraacetic acid (EDTA), which is structurally similar to 2-ENA, is widely used as a chelating agent in various environmental applications. However, due to its non-biodegradability, research has been focused on finding biodegradable alternatives (Pinto, Neto, & Soares, 2014).

Biodegradable Chelating Agents

- In a similar context, 2-ENA and its derivatives can be explored for their potential as biodegradable chelating agents. This application is crucial for reducing environmental impact in industries where chelating agents are indispensable (Bretti et al., 2016).

Molecular and Biomolecular Studies

- Molecular structure analysis and spectral studies of 2-ENA derivatives provide insights into their properties, which can be applied in various fields, including biomolecular research and drug design (Karabacak, Kose, & Atac, 2012).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Target of Action

It is structurally similar to niacin (also known as nicotinic acid), a form of vitamin b3 . Niacin is known to play a crucial role in the human body as a precursor of nicotinamide coenzymes, which are involved in numerous vital redox reactions .

Mode of Action

Niacin is known to decrease lipids and apolipoprotein B-containing lipoproteins by modulating triglyceride synthesis in the liver or by modulating lipolysis in adipose tissue .

Biochemical Pathways

Niacin, a structurally similar compound, is involved in the synthesis and salvage pathways of nicotinamide adenine dinucleotide (nad+), a crucial coenzyme in redox reactions .

Pharmacokinetics

Niacin, a structurally similar compound, is known to have a biological half-life of 20-45 minutes .

Result of Action

Niacin, a structurally similar compound, is known to have several effects, including reducing the risk of nonfatal myocardial infarctions in patients with a history of myocardial infarction and hyperlipidemia .

Eigenschaften

IUPAC Name |

2-ethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-7-6(8(10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESGCFMULOVHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333457 | |

| Record name | 2-ethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylnicotinic acid | |

CAS RN |

3421-76-9 | |

| Record name | 2-ethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[13-(Furan-3-yl)-2-hydroxy-4-methoxycarbonyl-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetic acid](/img/structure/B1362685.png)

![1-(3-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1362696.png)

![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B1362699.png)

![1-[4-(3-Methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1362703.png)